

dealing with satellite colonies in ampicillin selection plates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cillin*

Cat. No.: B7815073

[Get Quote](#)

Technical Support Center: Ampicillin Selection

Welcome to the technical support center for troubleshooting issues related to **ampicillin** selection in microbial cultures. This guide provides detailed answers and protocols to help you address common challenges, particularly the formation of satellite colonies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during **ampicillin**-based selection experiments in a question-and-answer format.

Issue 1: Small "satellite" colonies are surrounding my large, transformed colonies.

- Q1: What are satellite colonies and why do they appear? A1: Satellite colonies are small populations of non-transformed, **ampicillin**-sensitive bacteria that grow in the immediate vicinity of a large, genuinely **ampicillin**-resistant colony.^{[1][2]} The resistant colony contains the plasmid conferring resistance, which typically expresses the β -lactamase enzyme. This enzyme is secreted into the surrounding medium, where it degrades the **ampicillin**.^{[2][3]} This creates a localized zone with a reduced concentration of the antibiotic, allowing non-resistant cells to grow.^[1] These satellite colonies lack the desired plasmid and will not grow if re-streaked onto a fresh **ampicillin** plate.^[2]
- Q2: Are satellite colonies problematic for my experiment? A2: Yes, they can be. Picking a satellite colony by mistake will lead to the failure of downstream applications, such as

plasmid preps or protein expression, because these cells do not contain your plasmid of interest.^[4] Their presence indicates that the selection pressure is decreasing, which can compromise the integrity of your experiment if not managed correctly.

- Q3: How can I prevent satellite colonies from forming? A3: Several factors can be optimized to prevent the formation of satellite colonies:
 - Incubation Time: Avoid prolonged incubation. A standard incubation time of 16-18 hours at 37°C is recommended.^{[1][5]} Longer incubation allows for more significant **ampicillin** degradation and satellite formation.^{[6][7]}
 - Plate Freshness: Use freshly prepared **ampicillin** plates. **Ampicillin** in agar plates can degrade over time, even when stored at 4°C. For best results, use plates that are no more than two to four weeks old.^{[8][9]}
 - Ampicillin Concentration: Ensure you are using the correct concentration of **ampicillin**, typically between 50-100 µg/mL.^[10] In some cases, slightly increasing the concentration can help suppress satellite colony growth.^{[1][3]}
 - Plating Density: Avoid plating an overly dense culture of cells. A high density of resistant colonies can lead to faster and more widespread degradation of the **ampicillin** in the plate.^[7]
 - Use Carbenicillin: Consider using **carbenicillin** as an alternative. **Carbenicillin** is also a β-lactam antibiotic but is more stable and less susceptible to degradation by β-lactamase, which significantly reduces the occurrence of satellite colonies.^{[1][8][11]}
- Q4: I already have plates with satellite colonies. How should I select the correct colony? A4: Carefully select one of the large, primary colonies that is well-isolated from the surrounding smaller satellites.^[6] To ensure you have a true transformant, it is best practice to perform a secondary screen. Pick the chosen colony and re-streak it onto a new, fresh **ampicillin** plate. Only the true, plasmid-containing bacteria will grow.

Frequently Asked Questions (FAQs)

- Q: What is the mechanism of **ampicillin** resistance and degradation? A: **Ampicillin** is a β-lactam antibiotic that works by inhibiting bacterial cell wall synthesis.^[8] Resistance is

conferred by the enzyme β -lactamase, which hydrolyzes the amide bond in the β -lactam ring of the antibiotic.[2][12] This cleavage inactivates the **ampicillin**, rendering it unable to interfere with cell wall formation.[13]

- Q: How stable is **ampicillin**? A: **Ampicillin**'s stability is dependent on temperature and pH.[9] In agar plates stored at 4°C, significant loss of activity can occur after four weeks.[14][15] In liquid culture at 37°C, it is stable for up to three days.[9] It is recommended to prepare stock solutions, filter-sterilize them, and store them in aliquots at -20°C for long-term use (4-6 months).[9]
- Q: Should I use **ampicillin** or **carbenicillin** for selection? A: The choice depends on your experimental needs and budget. The gene that confers **ampicillin** resistance (AmpR, or bla) also confers resistance to **carbenicillin**.[11] **Carbenicillin** is more stable at higher temperatures and different pH levels and is less prone to forming satellite colonies.[8][16] However, it is also more expensive than **ampicillin**.[11] For routine cloning, **ampicillin** is often sufficient if proper techniques are followed. For large-scale cultures or experiments sensitive to satellite colonies, **carbenicillin** is the superior choice.[8][16]

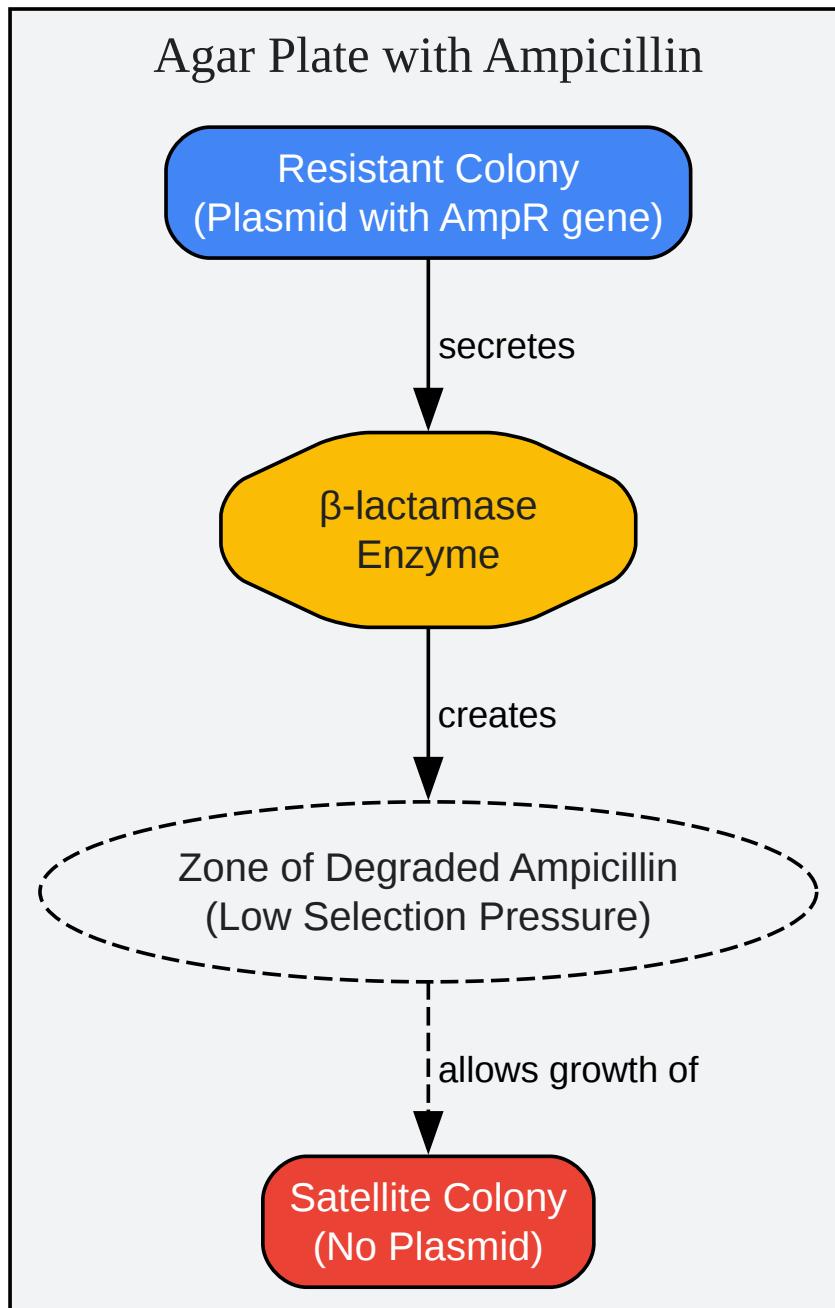
Data Summary

Table 1: Comparison of **Ampicillin** and **Carbenicillin**

Feature	Ampicillin	Carbenicillin	Reference(s)
Mechanism of Action	Inhibits cell wall synthesis	Inhibits cell wall synthesis	[8]
Resistance Mechanism	Hydrolysis by β -lactamase	Hydrolysis by β -lactamase	[11]
Relative Stability	Less stable; sensitive to heat and pH	More stable; better tolerance for heat and acidity	[8][16]
Satellite Colonies	Prone to formation	Formation is significantly reduced	[1][11][16]
Relative Cost	Lower	Higher (2x - 4x ampicillin)	[8][11]
Recommended Storage	Plates stable for up to 4 weeks at 4°C	Plates are more stable over time	[8]

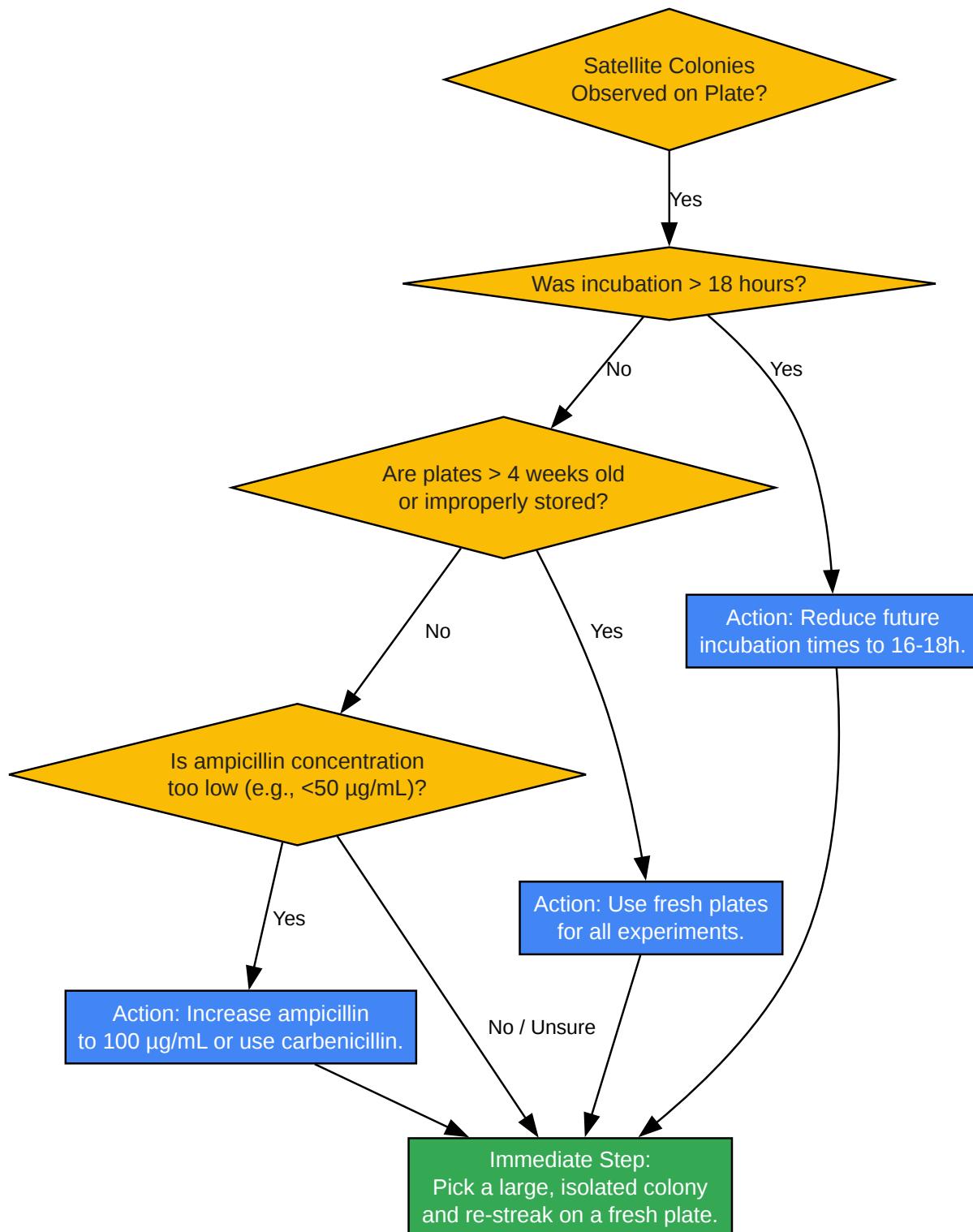
Key Experimental Protocols

Protocol 1: Preparation of Ampicillin Agar Plates (100 μ g/mL)

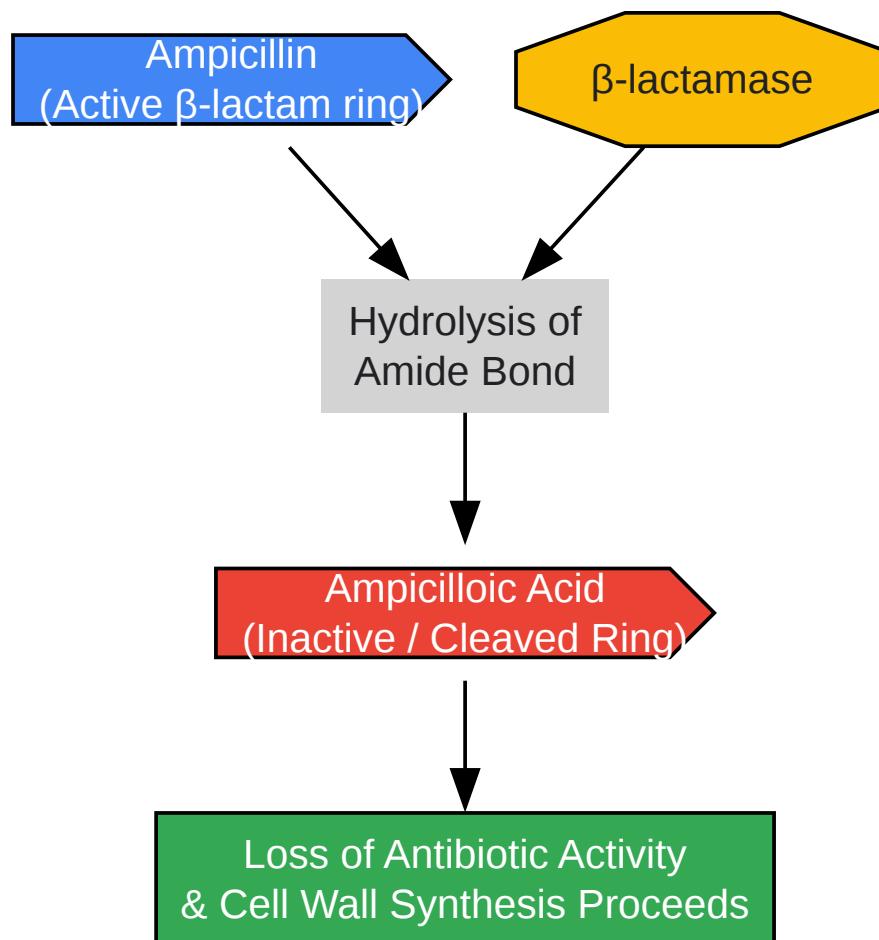

- Prepare LB Agar: Prepare 1 liter of Luria-Bertani (LB) agar according to your standard lab protocol.
- Autoclave: Sterilize the LB agar by autoclaving.
- Cool the Medium: Allow the autoclaved agar to cool in a 50-60°C water bath. This is critical, as **ampicillin** is heat-sensitive.[5]
- Add Ampicillin: Prepare a 100 mg/mL stock solution of **ampicillin** in deionized water and sterilize it using a 0.22 μ m filter.[17] Add 1 mL of this stock solution to the 1 liter of cooled LB agar (for a final concentration of 100 μ g/mL).

- Mix and Pour: Swirl the flask gently to ensure the **ampicillin** is evenly distributed. Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
- Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, keep the plates inverted in a sealed bag at 4°C for up to 4 weeks.[\[8\]](#)

Protocol 2: Verifying a True Transformant vs. a Satellite Colony


- Prepare Plates: Obtain two fresh **ampicillin** selection plates and one non-selective LB agar plate.
- Select Colonies: On your original transformation plate, identify a large, well-isolated colony (suspected true transformant) and a nearby small satellite colony.
- Inoculate: Using a sterile loop or toothpick, pick the large colony and make a single streak on a fresh **ampicillin** plate and another streak on the non-selective plate.
- Repeat for Satellite: Using a new sterile loop, pick the small satellite colony and make a single streak on the second fresh **ampicillin** plate and a corresponding streak on the non-selective plate.
- Incubate: Incubate all three plates overnight at 37°C for 16-18 hours.
- Analyze Results:
 - True Transformant: Will show growth on both the new **ampicillin** plate and the non-selective plate.
 - Satellite Colony: Will only show growth on the non-selective LB plate. It will fail to grow on the fresh **ampicillin** plate.

Visual Guides


[Click to download full resolution via product page](#)

Caption: Mechanism of satellite colony formation.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for satellite colonies.

[Click to download full resolution via product page](#)

Caption: Inactivation of **ampicillin** by β -lactamase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]

- 5. Shopping [edvotek.com]
- 6. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How to get rid of satellite colonies? - Molecular Cloning [protocol-online.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. abo.com.pl [abo.com.pl]
- 14. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Selection of Ampicillin Resistant Bacteria [protocols.io]
- To cite this document: BenchChem. [dealing with satellite colonies in ampicillin selection plates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7815073#dealing-with-satellite-colonies-in-ampicillin-selection-plates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com